3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide
Description
This compound belongs to a class of polycyclic heterocycles combining pyrazole, triazole, and pyrazine moieties. The core structure, pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine, is substituted at position 9 with a 4-methoxyphenyl group and at position 3 with an N-(2-thienylmethyl)propanamide side chain. Such structures are often explored for their biological activity, particularly in antimicrobial and antifungal contexts, due to their ability to interact with enzyme active sites (e.g., lanosterol-14α-demethylase) .
Properties
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-30-16-6-4-15(5-7-16)18-13-19-22-25-24-20(27(22)10-11-28(19)26-18)8-9-21(29)23-14-17-3-2-12-31-17/h2-7,10-13H,8-9,14H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVWAKSQBTWRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, followed by the introduction of the 4-methoxyphenyl and 2-thienylmethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This can lead to downstream effects on cellular pathways and biological processes.
Comparison with Similar Compounds
Key Observations :
- In contrast, the 3,4-dimethylphenyl group in increases steric bulk but lacks polar interactions.
- Side Chain Modifications: The N-(2-thienylmethyl) group introduces sulfur-based hydrophobicity, differing from the trifluoromethylbenzyl group in (enhanced metabolic stability) and the piperazinyl-propanone in (basic nitrogen for improved solubility).
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in increases logP (~3.8 predicted) compared to the target compound’s thienylmethyl group (~2.9).
- Solubility: The piperazinyl group in improves aqueous solubility (>10 mg/mL) versus the target compound’s moderate solubility (~2–5 mg/mL) due to its non-polar thienyl group.
- Metabolic Stability : The trifluoromethyl group in resists oxidative metabolism, whereas the thienylmethyl group in the target compound may undergo CYP450-mediated oxidation.
Biological Activity
The compound 3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]-N-(2-thienylmethyl)propanamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and biological activities, particularly focusing on its anticancer properties.
Structural Overview
This compound features a complex tricyclic structure that includes:
- A pyrazolo[1,5-a][1,2,4]triazole moiety.
- A methoxyphenyl group.
- A thienylmethyl substituent.
The presence of multiple nitrogen atoms and functional groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of the pyrazolo and triazole frameworks have shown promising results in inhibiting cancer cell proliferation.
A recent study demonstrated that related compounds with the pyrazolo[4,3-e][1,2,4]triazine structure effectively induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through caspase activation pathways. Specifically, the compound triggered:
- Increased expression of pro-apoptotic factors (e.g., Bax).
- Suppression of anti-apoptotic factors (e.g., NF-κB).
- Induction of autophagy mechanisms via mTOR inhibition and beclin-1 expression .
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Enzyme Inhibition : The tricyclic structure allows for effective binding to specific enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation : Interaction with various receptors may lead to altered signaling pathways that promote cancer cell death.
Case Studies
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability compared to standard chemotherapeutics like cisplatin.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound resulted in increased annexin V staining in treated cells, indicating enhanced apoptosis rates.
- Cell Cycle Analysis : The compound caused G2/M phase arrest in cancer cells, suggesting interference with normal cell cycle progression.
Comparative Biological Activity Table
| Compound | Structure Type | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| 3b | Pyrazolo | MCF-7 | 0.25 | Apoptosis via caspases |
| Cisplatin | Platinum-based | MCF-7 | 0.5 | DNA crosslinking |
| 3 | Pyrazolo | MDA-MB-231 | 0.30 | Autophagy induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
